REACTION_SMILES
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[CH:15]([N:16]([CH:17]([CH3:18])[CH3:19])[CH2:20][CH3:21])([CH3:22])[CH3:23].[Cl:2][CH2:3][c:4]1[c:5]2[cH:6][cH:7][cH:8][n:9][c:10]2[c:11]([OH:14])[cH:12][cH:13]1.[Cl:35][CH:36]([Cl:37])[Cl:38].[ClH:1].[N:24]1([C:30](=[O:31])[O:32][CH2:33][CH3:34])[CH2:25][CH2:26][NH:27][CH2:28][CH2:29]1>>[CH2:3]([c:4]1[c:5]2[cH:6][cH:7][cH:8][n:9][c:10]2[c:11]([OH:14])[cH:12][cH:13]1)[N:27]1[CH2:26][CH2:25][N:24]([C:30](=[O:31])[O:32][CH2:33][CH3:34])[CH2:29][CH2:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(CCl)c2cccnc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CCNCC1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1CCN(Cc2ccc(O)c3ncccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |